N-tert-Butyl-3-chlorobenzamide
Overview
Description
“N-tert-Butyl-3-chlorobenzamide” is a chemical compound with the linear formula C11H14ClNO . It has a molecular weight of 211.69 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of N-tert-butyl amides, such as this compound, can be achieved through various methods. One such method involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This reaction is known as the Ritter reaction and can be carried out under solvent-free conditions at room temperature .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H14ClNO . For more detailed structural analysis, spectroscopic methods such as NMR, FTIR, UV-Vis, and MS (GC) can be used .Scientific Research Applications
Insecticidal Activity
N-tert-Butyl-3-chlorobenzamide derivatives have been investigated for their potential as insecticides. For instance, N-tert-butyl-N,N'-diacylhydrazines, which are nonsteroidal ecdysone agonists, show promising insecticidal activities against various pests. Studies have shown that these compounds, especially when containing 1,2,3-thiadiazoles, exhibit good insecticidal properties against Plutella xylostella L. and Culex pipiens pallens, comparable to tebufenozide, a well-known pest regulator (Wang et al., 2011).
Pharmaceutical Intermediate Synthesis
This compound derivatives are key intermediates in synthesizing certain pharmaceuticals. For example, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for atorvastatin and rosuvastatin synthesis, can be biosynthesized using carbonyl reductase. This process has been enhanced in organic solvents and biphasic media, improving yield and efficiency (Liu et al., 2018).
Catalysis and Chemical Synthesis
This compound compounds play a role in various catalysis and chemical synthesis processes. For instance, their derivatives have been used in the asymmetric C–H functionalization, demonstrating efficiency and selectivity in catalytic processes. These derivatives provide unique approaches to creating complex molecules, which can be crucial in pharmaceutical and materials science (Lautens & Larin, 2019).
Development of Gas Sensors
Certain derivatives of this compound have been explored for developing gas sensors. For example, a cataluminescence gas sensor based on nanosized V2O5 has been proposed for detecting tert-butyl mercaptan, a toxic volatile sulfur compound. This kind of sensor can have applications in environmental monitoring and safety (Zhang et al., 2010).
Properties
IUPAC Name |
N-tert-butyl-3-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASSRHLMVPZMFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343063 | |
Record name | N-tert-Butyl-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35306-56-0 | |
Record name | 3-Chloro-N-(1,1-dimethylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35306-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-tert-Butyl-3-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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